molecular formula C8H8N2O2 B1466979 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid CAS No. 1159734-52-7

1-(Pyrazin-2-YL)cyclopropanecarboxylic acid

Cat. No. B1466979
Key on ui cas rn: 1159734-52-7
M. Wt: 164.16 g/mol
InChI Key: SEUCPZSOHHNMRQ-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

A 20% aqueous sodium hydroxide solution (1 mL) was added to a solution of 1-(pyrazin-2-yl)cyclopropanecarbonitrile (0.2 g, 1.37 mmol) in methanol (10 mL) at room temperature. The reaction mixture was heated at reflux for 36 h. The mixture was cooled, and then the solvent was removed under reduced pressure. The resulting residue was partitioned between water and ethyl acetate. The aqueous layer was neutralized with aqueous hydrochloric acid (3N) and the water was removed under reduced pressure. To the residue was added methanol and dichloromethane. The mixture was filtered to remove the insoluble solids and the filtrate was dried over sodium sulfate, filtered and concentrated under reduced pressure to afford the title compound (100 mg). MS (ES−) (M−1) 162.9.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[N:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[C:9]1([C:12]#N)[CH2:11][CH2:10]1.C[OH:15]>>[N:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[C:9]1([C:12]([OH:15])=[O:1])[CH2:11][CH2:10]1 |f:0.1|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.2 g
Type
reactant
Smiles
N1=C(C=NC=C1)C1(CC1)C#N
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 36 h
Duration
36 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the water was removed under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added methanol and dichloromethane
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the insoluble solids
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=NC=C1)C1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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